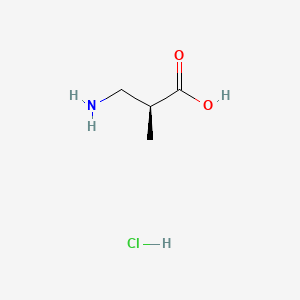

(S)-3-Amino-2-methylpropanoic acid hydrochloride

Descripción general

Descripción

(S)-3-Amino-2-methylpropanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry due to its unique structure and properties. This compound is often used in various scientific research applications, including medicinal chemistry and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-methylpropanoic acid hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-methylacrylic acid derivatives. The reaction conditions often include the use of hydrogen gas and a chiral rhodium or ruthenium catalyst under high pressure and temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the fermentation of specific microorganisms that produce the desired chiral amino acid. The product is then isolated and purified through crystallization and other separation techniques.

Análisis De Reacciones Químicas

Types of Reactions: (S)-3-Amino-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

(S)-3-Amino-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

®-3-Amino-2-methylpropanoic acid hydrochloride: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.

2-Aminobutyric acid hydrochloride: A similar amino acid derivative with a different side chain.

3-Aminopropanoic acid hydrochloride: Another related compound with a different carbon chain length.

Uniqueness: (S)-3-Amino-2-methylpropanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Actividad Biológica

(S)-3-Amino-2-methylpropanoic acid hydrochloride, also known as β-aminoisobutyric acid (BAIBA), is an amino acid derivative that has garnered attention for its biological activities, particularly in the context of neurobiology and metabolic regulation. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : CHClN\O

- Molecular Weight : 139.58 g/mol

- CAS Number : 925704-45-6

- Solubility : Highly soluble in DMSO (60 mg/ml) and exhibits good stability under appropriate storage conditions (−20°C for powder, −80°C for solutions) .

Biological Functions

This compound acts primarily as an agonist of the excitatory neurotransmitter glutamate, influencing various neuronal pathways. Its biological activities include:

- Neuroprotective Effects : BAIBA has been shown to protect neurons from excitotoxicity, which is a common pathway in neurodegenerative diseases. This effect is mediated through modulation of glutamate receptors and subsequent intracellular signaling pathways.

- Metabolic Regulation : Research indicates that BAIBA plays a role in energy metabolism by enhancing mitochondrial function and promoting the browning of white adipose tissue. This suggests potential applications in obesity and metabolic syndrome .

Neuroprotective Effects

A study demonstrated that treatment with this compound significantly reduced neuronal cell death in vitro under conditions mimicking oxidative stress. The mechanism involved the upregulation of antioxidant genes and downregulation of pro-apoptotic factors .

Metabolic Activity

In a clinical trial involving obese individuals, supplementation with BAIBA led to improved insulin sensitivity and reduced fat mass. The study highlighted the compound's ability to stimulate glucose uptake in skeletal muscle cells via AMPK activation .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities associated with this compound compared to other amino acids:

| Amino Acid | Neuroprotective Activity | Metabolic Regulation | Antioxidant Activity |

|---|---|---|---|

| BAIBA | High | Moderate | Moderate |

| Glutamate | High | Low | Low |

| Glycine | Moderate | Low | High |

- Glutamate Receptor Modulation : BAIBA enhances the activity of NMDA receptors, which are crucial for synaptic plasticity and memory function.

- AMPK Activation : Through the activation of AMP-activated protein kinase (AMPK), BAIBA promotes lipid oxidation and glucose uptake, contributing to its metabolic benefits .

- Antioxidant Properties : BAIBA exhibits antioxidant properties by upregulating endogenous antioxidant defenses, thus protecting cells from oxidative damage .

Propiedades

IUPAC Name |

(2S)-3-amino-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719293 | |

| Record name | (2S)-3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925704-45-6 | |

| Record name | Propanoic acid, 3-amino-2-methyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925704-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.